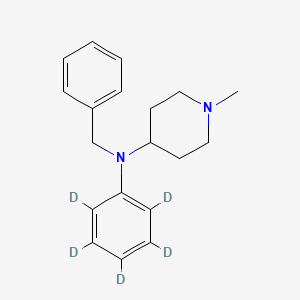
Bamipine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bamipine-d5 is a deuterated form of Bamipine, a pharmaceutical compound known for its antihistamine properties. Bamipine is primarily used as an antipruritic ointment to relieve itching and other symptoms associated with insect bites and allergic reactions . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Bamipine.
Preparation Methods
The synthesis of Bamipine-d5 involves the incorporation of deuterium atoms into the Bamipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes .
Chemical Reactions Analysis
Bamipine-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Bamipine-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry to study the metabolic pathways and pharmacokinetics of Bamipine.
Biology: It is used in studies to understand the biological effects and interactions of Bamipine at the molecular level.
Medicine: It is used in pharmacological studies to investigate the efficacy and safety of Bamipine in treating allergic reactions and other conditions.
Industry: It is used in the development and testing of new pharmaceutical formulations and products.
Mechanism of Action
Bamipine-d5 exerts its effects by acting as an H1 antihistamine. It binds to histamine H1 receptors, blocking the action of histamine, a compound involved in allergic reactions. This prevents the symptoms of allergic reactions, such as itching, swelling, and redness. The molecular targets and pathways involved include the histamine H1 receptors and the downstream signaling pathways that mediate the allergic response .
Comparison with Similar Compounds
Bamipine-d5 is unique compared to other similar compounds due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolic pathways. Similar compounds include:
Bamipine: The non-deuterated form, used primarily as an antipruritic ointment.
Other H1 antihistamines: Such as diphenhydramine and cetirizine, which also block histamine H1 receptors but may have different pharmacokinetic profiles and side effects
Biological Activity
Bamipine-d5 is a deuterated form of Bamipine, an H1 antihistamine primarily used for its topical application in alleviating symptoms associated with insect bites. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical and Pharmacological Profile
Chemical Structure and Properties:
- Chemical Formula: C19H24N2 (Bamipine)
- Molecular Weight: 280.415 g/mol
- Deuteration: The presence of deuterium in this compound enhances its stability and metabolic profile, which can be beneficial in pharmacokinetic studies.
Pharmacodynamics:
Bamipine acts as an H1 receptor antagonist, which is crucial in managing allergic reactions by blocking histamine's effects. While specific pharmacodynamic data for this compound is limited, the parent compound exhibits significant antihistaminic activity.
Biological Activity and Mechanisms
Antihistaminic Activity:
Bamipine's primary mechanism involves the blockade of H1 receptors, leading to reduced allergic responses. This activity is particularly relevant in conditions characterized by pruritus (itching) and inflammation due to insect bites or allergic reactions.
Potential Anticancer Activity:
Recent studies have suggested that compounds structurally related to Bamipine may exhibit anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy in inhibiting tumor cell growth across various cancer types, as evidenced by the National Cancer Institute's 60 cell line screening program. Although direct studies on this compound's anticancer activity are sparse, the potential for such effects exists based on its structural analogs.
Table 1: Summary of Biological Activities Related to Bamipine and Its Derivatives
Case Study Insights
In a study assessing the anticancer potential of new benzoquinoline derivatives, compounds were tested using the NCI 60 cell line screen. The results indicated that certain derivatives exhibited strong anticancer activity against various cell lines, suggesting that modifications to the Bamipine structure could yield similar results. Notably, intercalation into DNA was identified as a possible mechanism for these derivatives' anticancer effects, warranting further investigation into similar mechanisms for this compound.
Properties
Molecular Formula |
C19H24N2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-benzyl-1-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-amine |
InChI |
InChI=1S/C19H24N2/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3/i3D,6D,7D,10D,11D |
InChI Key |
VZSXTYKGYWISGQ-LKOJFEAXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CC=C2)C3CCN(CC3)C)[2H])[2H] |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















